4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
Description
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a purine derivative linked to an indole moiety, which contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-25-19-18(20(29)26(2)21(25)30)27(13-24-19)11-5-8-17(28)22-10-9-14-12-23-16-7-4-3-6-15(14)16/h3-4,6-7,12-13,23H,5,8-11H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBISXKJXHHUYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide typically involves multiple steps, starting with the preparation of the purine derivative and the indole component. These components are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure the quality and purity of the final product. The choice of solvents, catalysts, and reaction conditions would be optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its interaction with biological systems can be studied to understand its potential as a therapeutic agent.
Industry: : It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The purine moiety may interact with enzymes or receptors involved in cellular processes, while the indole component could modulate signaling pathways.
Comparison with Similar Compounds
This compound can be compared to other purine derivatives and indole-containing compounds. Some similar compounds include:
Theophylline: : A purine derivative used as a bronchodilator.
Indomethacin: : An indole-containing anti-inflammatory drug.
Purinergic Receptor Agonists: : Compounds that target purinergic receptors in the body.
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
